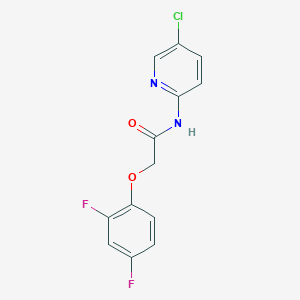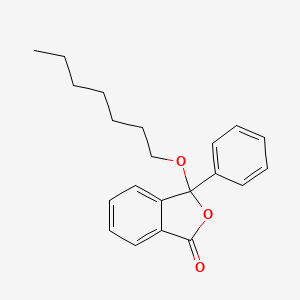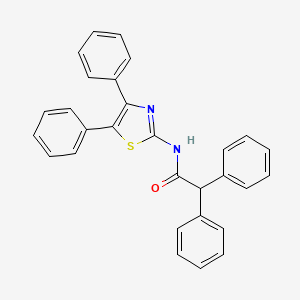
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses and hematopoiesis. CP-690,550 has been investigated for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
作用機序
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide binds to the ATP-binding site of JAK3 and prevents its activation by cytokine receptors. This leads to the inhibition of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. Inhibition of the JAK-STAT pathway results in the suppression of immune responses, including T cell activation and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to improve the symptoms and reduce the disease activity of rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
The advantages of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments are its selectivity for JAK3 and its potent immunosuppressive effects. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide can be used to study the role of JAK3 in immune responses and hematopoiesis. However, the limitations of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide are its potential off-target effects and the lack of specificity for JAK3 at high concentrations.
将来の方向性
For the research of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide include the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. The potential therapeutic applications of JAK3 inhibitors in other autoimmune diseases, such as lupus and inflammatory bowel disease, should also be explored. Furthermore, the role of JAK3 in cancer and hematological malignancies should be investigated, as JAK3 has been implicated in the pathogenesis of some types of leukemia and lymphoma.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-(2,4-difluorophenoxy)acetic acid, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 5-chloro-2-picoline in the presence of a base to form the pyridine ring. The final step involves the amidation of the pyridine with ammonia or an amine derivative.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide selectively inhibits JAK3 and to a lesser extent, JAK1, JAK2, and TYK2. Inhibition of JAK3 blocks the signaling of cytokines such as interleukin-2 (IL-2), which is important for T cell activation and proliferation. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRGXYQJOROQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5213574.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)
![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)